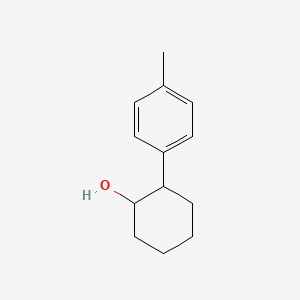

2-(4-Methylphenyl)cyclohexan-1-ol

描述

属性

分子式 |

C13H18O |

|---|---|

分子量 |

190.28 g/mol |

IUPAC 名称 |

2-(4-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |

InChI 键 |

RQYIVDKZUCZTSO-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2CCCCC2O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Methylphenyl)cyclohexan-1-ol with key analogs:

Key Observations:

- Lipophilicity: The 4-methylphenyl group in this compound likely increases lipophilicity compared to polar substituents like methoxy (logP ~2.58 for 4-isobutylcyclohexanol analogs ). This property may enhance membrane permeability in biological systems.

- Steric Effects: Substituent position (C1 vs. C2) influences stereochemistry and molecular interactions.

- Biological Activity: Analogs like Venlafaxine demonstrate the impact of functional groups (e.g., dimethylaminoethyl) on CNS penetration and therapeutic effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 4-methylphenylmagnesium bromide with cyclohexene oxide under anhydrous conditions, followed by acid-catalyzed ring closure to form the cyclohexanol backbone .

- Catalytic hydrogenation : Reduce 2-(4-methylphenyl)cyclohexanone using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol at 50–80°C .

- Yield optimization : Use kinetic monitoring (e.g., in situ FTIR) to track intermediate formation and adjust stoichiometry (e.g., Grignard reagent:epoxide ratio ≥1.2:1) .

Q. How can HPLC and NMR be utilized to confirm the purity and structure of this compound?

- HPLC analysis : Employ a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorbance (λ = 254 nm) validate purity (>98%) .

- NMR characterization :

- ¹H NMR : Identify the hydroxyl proton (δ 1.8–2.1 ppm, broad singlet) and methylphenyl substituents (δ 2.3 ppm, singlet for –CH₃; δ 7.1–7.3 ppm for aromatic protons) .

- ¹³C NMR : Confirm cyclohexanol carbons (δ 70–75 ppm for C-OH) and aryl carbons (δ 125–140 ppm) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact experimental design?

- logP determination : Use shake-flask partitioning (octanol/water) or computational tools (e.g., MarvinSketch) to estimate logP ≈ 3.2, indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates dissolution in DMSO or ethanol for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10 v/v) at 0.8 mL/min. Baseline separation (α >1.5) of (1R,2S) and (1S,2R) enantiomers is achievable .

- Dynamic kinetic resolution : Employ enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological interactions of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .

- Docking studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to assess metabolic pathways and inhibitory potential .

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variations) be resolved?

- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .

Q. What strategies mitigate oxidation of the cyclohexanol moiety during long-term stability studies?

- Antioxidant additives : Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .

- Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify oxidation byproducts (e.g., cyclohexanone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。